molecular formula C20H24N4O3 B2880367 7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021257-76-0

7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2880367
CAS RN: 1021257-76-0
M. Wt: 368.437
InChI Key: ZFOYACYMTAFKOJ-UHFFFAOYSA-N
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Description

7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality 7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cell Proliferation and Tissue Repair

The compound has been identified as a variant of human FGF-10, which is involved in cell proliferation and tissue repair. It exhibits mitogenic activity for keratinizing epidermal cells and is engineered for greater stability in cell culture, potentially improving the efficiency of cell culture applications .

Computational Chemistry and Biology

Under the identifier “CCG-351322”, the compound is associated with the Chemical Computing Group’s research in computational chemistry and biology. It is used in the discovery of new therapeutics and consumer goods, leveraging computer-aided molecular design and molecular simulations .

Inhibition of NADPH Oxidase

As “GLX-351322”, the compound acts as an inhibitor of NADPH oxidase 4 (NOX4), with potential applications in reducing glucose-induced production of reactive oxygen species (ROS) and cytotoxicity in human pancreatic islets, which is crucial for diabetes research .

Advanced Experimental Skills

The compound’s complex structure suggests its use in advanced experimental skills training, particularly in Master’s programs focused on scientific research, where students learn to conduct research projects in applied science fields .

Molecular Operating Environment (MOE)

The compound is likely used in MOE’s integrated platform, providing access and flexibility to a wide range of scientific researchers. It supports research in chemistry, biochemistry, medicinal chemistry, and related fields .

Drug Discovery and Phenotypic Screening

It may be part of phenotypic screening libraries used in high-throughput screening (HTS) drug discovery projects, aiding in the identification of compounds with desirable biological activity .

Educational Applications

Given its complex structure, the compound can serve as a case study for educational purposes, such as understanding reactions at the benzylic position and other organic chemistry concepts .

Chemical Nomenclature and Classification

The detailed chemical name of the compound provides an excellent example for teaching chemical nomenclature and classification, illustrating the systematic approach to naming complex organic molecules .

properties

IUPAC Name

7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-20(2,3)21-16(25)15-11-14-17(22(4)19(27)23(5)18(14)26)24(15)12-13-9-7-6-8-10-13/h6-11H,12H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOYACYMTAFKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-N-tert-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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